5-Carboxy-TET
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Overview
Description
5-Carboxy-TET, also known as 5-carboxylcytosine, is a derivative of cytosine, one of the four main bases found in DNA. It is formed through the oxidation of 5-methylcytosine by the ten-eleven translocation (TET) family of enzymes. This compound plays a crucial role in the process of DNA demethylation, which is essential for regulating gene expression and maintaining genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Carboxy-TET is synthesized through the stepwise oxidation of 5-methylcytosine. The TET enzymes, specifically TET1, TET2, and TET3, catalyze the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This process requires Fe(II) and α-ketoglutarate as cofactors .
Industrial Production Methods
the enzymatic oxidation method described above can be adapted for large-scale production by optimizing reaction conditions and using recombinant TET enzymes expressed in suitable host systems .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-TET undergoes various chemical reactions, including:
Oxidation: It is formed through the oxidation of 5-methylcytosine.
Reduction: It can be reduced back to 5-formylcytosine or 5-hydroxymethylcytosine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carboxyl group
Common Reagents and Conditions
Oxidation: Fe(II) and α-ketoglutarate are required for the enzymatic oxidation of 5-methylcytosine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to its precursors
Major Products Formed
Oxidation: 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Reduction: 5-formylcytosine and 5-hydroxymethylcytosine
Scientific Research Applications
5-Carboxy-TET has several scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA demethylation and the role of TET enzymes in epigenetic regulation
Biology: It helps in understanding the regulation of gene expression and the maintenance of genomic stability
Medicine: Research on this compound has implications for cancer therapy, as dysregulation of DNA methylation is associated with various cancers
Mechanism of Action
5-Carboxy-TET exerts its effects through the TET-mediated oxidation of 5-methylcytosine. The TET enzymes catalyze the conversion of 5-methylcytosine to 5-carboxylcytosine, which can then be excised by thymine-DNA glycosylase (TDG) and replaced with unmodified cytosine through base excision repair. This process leads to active DNA demethylation, which is crucial for regulating gene expression and maintaining genomic stability .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylcytosine: An intermediate in the oxidation of 5-methylcytosine, also involved in DNA demethylation
5-Formylcytosine: Another intermediate in the oxidation process, also excised by TDG
Uniqueness
5-Carboxy-TET is unique in its role as the final product of TET-mediated oxidation of 5-methylcytosine. Its excision by TDG and subsequent replacement with unmodified cytosine make it a crucial player in active DNA demethylation, distinguishing it from its precursors .
Properties
CAS No. |
155911-13-0 |
---|---|
Molecular Formula |
C21H8Cl4O7 |
Molecular Weight |
514.1 |
Synonyms |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
Origin of Product |
United States |
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